2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-cyclohexylacetamide
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Overview
Description
The compound “2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-cyclohexylacetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
While the exact synthesis process for this compound is not detailed in the available literature, similar compounds have been synthesized using various methods. For instance, a new synthesis of N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide was developed in acetic acid as a solvent using the reaction of 3-chloro-4-methylaniline, and 2-(3-nitrophenyl)-4H-benzo-[1,3]oxazin-4-one .Scientific Research Applications
Dual Inhibitor of Thymidylate Synthase and Dihydrofolate Reductase
A significant application of this compound lies in its potent inhibitory activity against two critical enzymes: thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are essential for DNA synthesis and cell proliferation, making them targets for antitumor drugs. For instance, a study conducted by Gangjee et al. (2008) synthesized a class of compounds, including analogues similar in structure to the mentioned compound, showing dual inhibition against human TS and DHFR. The classical analogue demonstrated potent inhibition with IC50 values of 40 nM for TS and 20 nM for DHFR, marking it as one of the most potent dual inhibitors known (Gangjee, Qiu, Li, & Kisliuk, 2008).
Antibacterial and Antimicrobial Applications
Another area of application is in the development of antibacterial and antimicrobial agents. Azab, Youssef, and El-Bordany (2013) reported the synthesis of new heterocyclic compounds containing a sulfonamido moiety, aiming for antibacterial applications. These compounds demonstrated high antibacterial activities, indicating the potential of the core structure for use in developing new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).
Synthesis and Evaluation of Antitumor Activities
Compounds bearing the sulfonamide moiety have also been synthesized and evaluated for their antitumor activities. Research by Hafez, El-Gazzar, and Zaki (2016) involved the synthesis of novel series of spiro compounds with biologically active sulfonamide, showing promising results against both Gram-negative and Gram-positive bacteria. This indicates the potential of such compounds in the development of new antitumor agents (Hafez, El-Gazzar, & Zaki, 2016).
Urease Inhibition and Antimicrobial Activities
Noreen et al. (2015) synthesized novel 5-aryl thiophenes containing sulphonylacetamide groups, which were evaluated for their antibacterial and anti-urease activities. This study highlights the compound's utility in addressing microbial infections and conditions associated with urease activity, such as peptic ulcers caused by Helicobacter pylori (Noreen et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
2-[[5-(3-chloro-4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-cyclohexylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O4S2/c1-12-7-8-14(9-15(12)20)29(26,27)16-10-21-19(23-18(16)25)28-11-17(24)22-13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3,(H,22,24)(H,21,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVCNWDVVOCRJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3CCCCC3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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